molecular formula C13H15N3O2 B11863928 2-(4-Hydroxypiperidin-1-yl)quinazolin-4(1H)-one CAS No. 61741-48-8

2-(4-Hydroxypiperidin-1-yl)quinazolin-4(1H)-one

Cat. No.: B11863928
CAS No.: 61741-48-8
M. Wt: 245.28 g/mol
InChI Key: CTSMKVWHWNATDT-UHFFFAOYSA-N
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Description

2-(4-Hydroxypiperidin-1-yl)quinazolin-4(1H)-one is a chemical compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxypiperidin-1-yl)quinazolin-4(1H)-one typically involves the reaction of quinazolinone derivatives with piperidine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxypiperidin-1-yl)quinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone ketones, while reduction could produce various quinazolinone alcohols.

Scientific Research Applications

2-(4-Hydroxypiperidin-1-yl)quinazolin-4(1H)-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxypiperidin-1-yl)quinazolin-4(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Hydroxyphenyl)quinazolin-4(1H)-one
  • 2-(4-Hydroxybenzyl)quinazolin-4(1H)-one
  • 2-(4-Hydroxyanilino)quinazolin-4(1H)-one

Uniqueness

2-(4-Hydroxypiperidin-1-yl)quinazolin-4(1H)-one is unique due to the presence of the piperidine ring, which can impart different chemical and biological properties compared to other quinazolinone derivatives. This structural feature may enhance its ability to interact with specific biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

61741-48-8

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

2-(4-hydroxypiperidin-1-yl)-3H-quinazolin-4-one

InChI

InChI=1S/C13H15N3O2/c17-9-5-7-16(8-6-9)13-14-11-4-2-1-3-10(11)12(18)15-13/h1-4,9,17H,5-8H2,(H,14,15,18)

InChI Key

CTSMKVWHWNATDT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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